1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
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Overview
Description
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a piperidine ring, a cyclohexanecarbonyl group, and a sulfonyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways related to cell growth, inflammation, or apoptosis.
Comparison with Similar Compounds
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can be compared with other similar compounds, such as:
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine: This compound has a morpholine ring instead of a piperidine ring, which may result in different chemical and biological properties.
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidine:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical behavior and potential for diverse applications.
Properties
IUPAC Name |
cyclohexyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-13-16(24(22,23)19-11-7-4-8-12-19)14(2)20(18-13)17(21)15-9-5-3-6-10-15/h15H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTOVFDBDMIAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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